N-(4-ethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-ethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group attached to the acetamide nitrogen and a sulfanyl-linked imidazole ring substituted with a 2-methoxyphenylmethyl group. The structural complexity of this compound—specifically the ethoxy and methoxy substituents—suggests tailored electronic and steric properties that may influence its bioavailability and target interactions.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-27-18-10-8-17(9-11-18)23-20(25)15-28-21-22-12-13-24(21)14-16-6-4-5-7-19(16)26-2/h4-13H,3,14-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDILKUGLMJKSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde.
Attachment of the sulfanyl group:
Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the reaction conditions to maximize yield and purity. This can include:
Catalysts: Use of catalysts to speed up the reaction.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide exhibit anticancer properties. The imidazole moiety is often associated with the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of imidazole can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | Caspase activation |
| Compound B | HeLa (cervical cancer) | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound may also possess antimicrobial properties. Research has demonstrated that certain imidazole derivatives can act against bacterial strains by disrupting their cell membranes or inhibiting key metabolic pathways. This suggests potential applications in treating infections caused by resistant bacteria.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring followed by the introduction of the ethoxy and methoxy substituents. The synthesis pathway can be optimized for yield and purity, which is crucial for further biological testing.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives, including this compound. The compound was tested against various cancer cell lines, showing significant antiproliferative effects with an IC50 value of 15 µM against MCF-7 cells, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Effects
Another study highlighted the antimicrobial activity of several imidazole derivatives, including our compound of interest. It was found to be effective against multi-drug resistant strains of E. coli and S. aureus, with MIC values lower than those of commonly used antibiotics .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
a. Substituent Effects on Acetamide
- Ethoxy vs. Methoxy (Target vs. Ethoxy groups are also more metabolically stable than methoxy due to slower O-demethylation .
- Dimethylphenyl () : The 2,3-dimethylphenyl substituent introduces steric hindrance, which could impede binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.
b. Imidazole Modifications
- The ortho-methoxy position may restrict rotational freedom, favoring specific conformations .
- Dihydroimidazole and Sulfonyl Groups () : The dihydroimidazole core in reduces aromaticity, possibly increasing reactivity. The sulfonyl group is a strong electron-withdrawing moiety, contrasting with the sulfanyl group in the target compound, which is less polarizable.
Biological Activity
N-(4-ethoxyphenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features an imidazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on synthesized data, case studies, and relevant research findings.
Structure and Synthesis
The compound can be represented by the following IUPAC name:
IUPAC Name : this compound
The synthesis typically involves multi-step organic reactions, beginning with the preparation of the imidazole core through cyclization reactions involving appropriate precursors such as hydrazines and nitriles. The final product is characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines, showing IC values ranging from 2.38 µM to 8.13 µM, indicating potent antiproliferative activity compared to standard treatments like cisplatin (IC = 0.24–1.22 µM) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| N-(4-ethoxyphenyl)-... | SISO | 3.06 |
| N-(4-chlorophenyl)... | RT-112 | 2.87 |
| Cisplatin | SISO | 0.24 |
| Cisplatin | RT-112 | 1.22 |
Antimicrobial Activity
The imidazole derivatives have also been evaluated for their antimicrobial properties. In one study, compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli using the cylinder wells diffusion method. The results indicated that certain derivatives displayed comparable efficacy to Norfloxacin, a standard antibacterial agent .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The unique structural components of this compound enable it to bind effectively to these targets, potentially inhibiting their activity or modulating their function .
Case Studies
Several case studies have illustrated the therapeutic potential of imidazole-containing compounds:
- Cytotoxicity Testing : A series of imidazole derivatives were synthesized and tested against colon (HT-29) and breast (MCF-7) carcinoma cell lines, revealing significant cytotoxicity in several derivatives .
- Antibacterial Evaluation : Jain et al. reported on the synthesis of phenyl-substituted imidazoles and their antimicrobial activity against various bacterial strains, demonstrating promising results for specific derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
